molecular formula C13H8BrFN2OS2 B2670186 (E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851079-93-1

(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2670186
CAS RN: 851079-93-1
M. Wt: 371.24
InChI Key: CEVGHJFGOJMXKD-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds, benzothiazole sulfonamides, has been reported . The approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

Benzothiazole compounds are generally planar . This planarity is due to the conjugation between the benzene and thiazole rings .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method .

Scientific Research Applications

Photodynamic Therapy Applications

One study details the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base derivatives, exhibiting significant photophysical and photochemical properties useful for photodynamic therapy (PDT). These compounds demonstrate high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for effective Type II photodynamic therapy mechanisms. This application is particularly relevant for cancer treatment, where such compounds could serve as potent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Research into the synthesis of linezolid-like molecules has shown that compounds containing the thiophene moiety exhibit good antitubercular activities. This suggests their potential as effective antimicrobial agents against various bacterial strains, indicating a broad spectrum of applicability in combating infectious diseases (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Fluorescent Dyes and Photophysical Research

Another study utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing a variety of fluorescent dyes. These dyes display fluorescence across a broad spectrum and exhibit properties such as dual fluorescence and intramolecular charge transfer excited states. Such compounds are valuable for applications requiring fluorescent labeling, optical sensors, and in studying photophysical processes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Synthesis of Antimicrobial Analogs

Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the development of promising antimicrobial analogs. These studies have identified compounds with significant antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds has been highlighted as essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Antimalarial Agents

Additionally, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These compounds specifically impair the development of metabolically active trophozoite stages in the intraerythrocytic cycle, offering a promising avenue for antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not known, some benzothiazole derivatives have been found to disrupt the GTPase activity and dynamic assembly of FtsZ, thus inhibiting bacterial cell division .

Future Directions

The future directions for research into this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of some benzothiazole derivatives , it could be of interest in medicinal chemistry.

properties

IUPAC Name

5-bromo-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVGHJFGOJMXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.